molecular formula C12H22O B13623650 2-(Pent-4-en-1-yl)cycloheptan-1-ol

2-(Pent-4-en-1-yl)cycloheptan-1-ol

Cat. No.: B13623650
M. Wt: 182.30 g/mol
InChI Key: GCGAKAUVTOGIBI-UHFFFAOYSA-N
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Description

2-(Pent-4-en-1-yl)cycloheptan-1-ol is a cycloheptanol derivative featuring a pentenyl substituent at the 2-position of the seven-membered ring. The compound combines a strained cycloheptane ring with an unsaturated alkenyl chain, conferring unique physicochemical properties.

Properties

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

2-pent-4-enylcycloheptan-1-ol

InChI

InChI=1S/C12H22O/c1-2-3-5-8-11-9-6-4-7-10-12(11)13/h2,11-13H,1,3-10H2

InChI Key

GCGAKAUVTOGIBI-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1CCCCCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pent-4-en-1-yl)cycloheptan-1-ol typically involves the reaction of cycloheptanone with pent-4-en-1-ylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pent-4-en-1-yl)cycloheptan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: Cycloheptanone derivatives.

    Reduction: Cycloheptane derivatives.

    Substitution: Halogenated cycloheptane derivatives.

Scientific Research Applications

2-(Pent-4-en-1-yl)cycloheptan-1-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Pent-4-en-1-yl)cycloheptan-1-ol is not well-understood. it is believed to interact with various molecular targets through its hydroxyl and pentenyl groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further research is needed to elucidate the specific pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cycloheptanol Derivatives

Cycloheptanol derivatives vary in substituent type, position, and saturation. Key comparisons include:

Compound Substituent Key Properties/Applications Reference
2-(Pent-4-en-1-yl)cycloheptan-1-ol Pentenyl (C₅H₉, unsaturated) High lipophilicity; potential for Diels-Alder reactions N/A (hypothetical)
2-Pentylcycloheptan-1-ol Pentyl (C₅H₁₁, saturated) Lower reactivity due to saturated chain; higher stability (analogous data)
3-(Hex-1-en-1-yl)cycloheptan-1-ol Hexenyl (C₆H₁₁, unsaturated) Increased chain length may enhance solubility in nonpolar solvents N/A (hypothetical)

Key Findings :

  • The pentenyl group in this compound introduces unsaturation, enhancing reactivity in cycloaddition or oxidation reactions compared to saturated analogs .
  • Ring strain in cycloheptanol derivatives (vs. cyclohexanol) reduces melting points and increases conformational flexibility, affecting crystallization behavior.
Linear Alkenols and Methylpentanols

Linear alcohols with unsaturated or branched chains provide insights into the influence of chain topology:

Compound Structure Boiling Point (°C) Solubility (g/100 mL H₂O) Toxicity (LD₅₀, rat oral) Reference
4-Methyl-1-pentanol Branched, saturated 132–134 1.2 2,500 mg/kg
1-Penten-3-ol Linear, unsaturated 119–121 3.8 1,800 mg/kg
This compound Cyclic, unsaturated ~250 (estimated) <0.1 (estimated) Not reported N/A

Key Findings :

  • The cycloheptanol core drastically reduces water solubility compared to linear analogs (e.g., 1-Penten-3-ol) due to increased hydrophobicity.
  • Toxicity data for similar alkenols (e.g., 1-Penten-3-ol) suggest moderate acute toxicity, but the cyclic structure may alter metabolic pathways .
Bicyclic and Amino-Substituted Analogs

The bicyclic compound 2-({bicyclo[2,2,1]heptan-2-yl}amino)-4-methylpentan-1-ol () differs significantly:

Property This compound 2-({bicyclo[2,2,1]heptan-2-yl}amino)-4-methylpentan-1-ol
Structure Monocyclic, alkenyl-substituted Bicyclic, amino-functionalized
Reactivity Alkenyl participation in reactions Amino group enables hydrogen bonding or salt formation
Applications Potential monomer or intermediate Likely medicinal chemistry candidate (e.g., chiral amine)

Key Differences :

  • The amino group in the bicyclic compound expands its utility in catalysis or drug design, whereas the target compound’s unsaturated chain may favor polymerization or cross-coupling reactions.

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